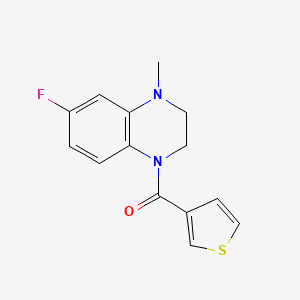
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of morpholine carboxamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate the activity of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The main advantage of using 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, which makes it a promising candidate for further research. However, its mechanism of action is not fully understood, which could limit its use in certain experiments. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted and effective therapies for various diseases. Another direction is to evaluate its safety and toxicity in human clinical trials. This could help determine its potential use in the treatment of various diseases. Additionally, further research is needed to explore its potential use in combination with other drugs or therapies.
合成法
The synthesis of 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide involves the reaction of 1-methyl-4-(4-morpholinyl)-1H-pyrazole-3-carboxylic acid with 2-methylpropylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the product is purified using standard techniques.
科学的研究の応用
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10(2)6-12-9-19-5-4-17(12)13(18)15-11-7-14-16(3)8-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXQSUIFOINKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)